![molecular formula C16H18FNO2 B2823567 cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone CAS No. 2034513-91-0](/img/structure/B2823567.png)

cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

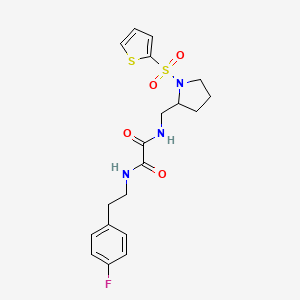

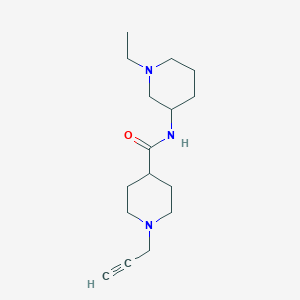

Cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone is a chemical compound that has recently gained attention for its potential applications in scientific research. This compound is a derivative of benzodiazepine and has been synthesized using various methods. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are discussed in

Scientific Research Applications

Synthetic Methodologies and Characterization

Catalyst- and Solvent-Free Synthesis : A study by Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of benzamide derivatives through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, demonstrating a strategy for synthesizing complex molecules that might be relevant to the target compound (Moreno-Fuquen et al., 2019).

Dipolar Cycloaddition for P2X7 Antagonists : Chrovian et al. (2018) detailed the synthesis of novel P2X7 antagonists via a dipolar cycloaddition reaction, illustrating a synthetic route that could be applicable for crafting the structural backbone of the compound , emphasizing the relevance of dipolar cycloaddition reactions in synthesizing complex heterocycles (Chrovian et al., 2018).

Click Chemistry for Macrophotoinitiators : Uyar et al. (2016) reported on the synthesis of bisbenzoin end-functionalized poly(ε-caprolactone) using click chemistry, which could offer insights into functionalizing cyclohexene derivatives, potentially relevant to the modification or synthesis of the target compound (Uyar et al., 2016).

Synthesis of Polyoxigenated Cyclohexenylmethanol Dibenzoates : Hiroya and Ogasawara (1999) achieved the first enantiocontrolled synthesis of naturally occurring polyoxygenated cyclohexenylmethanol dibenzoates, highlighting synthetic strategies that might be adaptable for constructing complex cyclohexene-containing frameworks similar to the target molecule (Hiroya & Ogasawara, 1999).

properties

IUPAC Name |

cyclohex-3-en-1-yl-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO2/c17-14-6-7-15-13(10-14)11-18(8-9-20-15)16(19)12-4-2-1-3-5-12/h1-2,6-7,10,12H,3-5,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVITSOEGQMYNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CCOC3=C(C2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(cyclopropyl)methyl]-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide](/img/structure/B2823484.png)

![N-(benzo[d]thiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide](/img/structure/B2823499.png)

![2-{4-Methyl-2,5-dioxo-4-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2823502.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2823506.png)